1,3-Dimethoxybenzene-D10
Overview
Description
1,3-Dimethoxybenzene-D10 is a useful isotopically labeled research compound . It is also known as dimethyl resorcinol or 3-methoxyanisole . It belongs to the class of organic compounds known as dimethoxybenzenes . These organic aromatic compounds contain a monocyclic benzene moiety carrying two methoxy groups .
Chemical Reactions Analysis
1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . A study has also shown that the trifluoromethylation reaction of 1,3-dimethoxybenzene can be controlled by the frequency of pulsed light .Scientific Research Applications
Molecular Structure and Conformational Studies
- 1,3-Dimethoxybenzene (1,3-DMB) has been extensively studied for its molecular structure and conformational properties. Gas-phase electron diffraction (GED) and quantum chemical calculations have revealed three stable planar conformers of 1,3-DMB, which are important for understanding its chemical behavior and interactions (Dorofeeva et al., 2010).
Electron Transfer Studies 2. 1,3-Dimethoxybenzene derivatives have been studied in radical cations for understanding intramolecular electron transfer, which is crucial for various applications in organic chemistry and materials science (Wartini et al., 1998).
Applications in Lithium-Ion Batteries 3. Derivatives of 1,3-dimethoxybenzene, like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been synthesized for use as redox shuttle additives in lithium-ion batteries, demonstrating their importance in the field of energy storage and battery technology (Zhang et al., 2010).
Electrosynthesis and Polymerization 4. The electrosynthesis and characterization of poly(1,3-dimethoxybenzene) have been explored. This process involves the electrochemical oxidation of 1,3-dimethoxybenzene, leading to polymers with potential applications in various fields (Martínez et al., 1998).
Non-Aqueous Redox Flow Batteries 5. 1,3-Dimethoxybenzene derivatives are investigated as catholyte materials in non-aqueous redox flow batteries. These studies focus on enhancing chemical stability and solubility of these materials in charged states, contributing significantly to the development of advanced energy storage systems (Jingjing Zhang et al., 2017).
Safety And Hazards
According to the safety data sheet, 1,3-Dimethoxybenzene-D10 is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decadeuterio-4,6-dimethoxycyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLTQMOALIWRO-UPEVGZBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])[2H])([2H])OC)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybenzene-D10 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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